BenchChemオンラインストアへようこそ!

2-anilino-8-methoxy-4H-chromene-3-carboxamide

Monoamine Oxidase Inhibition hMAO-B Neurodegeneration

This research-grade compound is a potent and highly selective inhibitor of human monoamine oxidase B (hMAO-B) with an IC50 of 2.9 nM, demonstrating over 3,448-fold selectivity against MAO-A. It also uniquely modulates SMN protein (EC50 2.60 µM). Its specific 2-anilino-8-methoxy substitution pattern is critical for activity; generic chromene-3-carboxamides will not replicate this pharmacological profile. It serves as an essential chemical probe for Parkinson's disease, synucleinopathy, and Spinal Muscular Atrophy (SMA) research, and is an ideal scaffold for CNS drug discovery. Secure your supply of this high-purity, niche research tool today.

Molecular Formula C17H16N2O3
Molecular Weight 296.326
CAS No. 1260951-20-9
Cat. No. B2951769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-anilino-8-methoxy-4H-chromene-3-carboxamide
CAS1260951-20-9
Molecular FormulaC17H16N2O3
Molecular Weight296.326
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C(C2)C(=O)N)NC3=CC=CC=C3
InChIInChI=1S/C17H16N2O3/c1-21-14-9-5-6-11-10-13(16(18)20)17(22-15(11)14)19-12-7-3-2-4-8-12/h2-9,19H,10H2,1H3,(H2,18,20)
InChIKeyBBKBTGKYELZCDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Anilino-8-methoxy-4H-chromene-3-carboxamide: A Selective MAO-B Inhibitor Scaffold for CNS Drug Discovery


2-Anilino-8-methoxy-4H-chromene-3-carboxamide (CAS 1260951-20-9) is a synthetic small molecule belonging to the chromene (benzopyran) class of heterocyclic compounds . It is characterized by an aniline group at the 2-position, a carboxamide at the 3-position, and a methoxy substituent at the 8-position of the chromene core . This structural architecture is foundational for its primary documented activity as an inhibitor of human monoamine oxidase B (hMAO-B), a key target in neurodegenerative diseases such as Parkinson's disease [1][2].

Critical Substituent Effects: Why Generic Chromene-3-carboxamides Cannot Substitute for 2-Anilino-8-methoxy-4H-chromene-3-carboxamide


The biological activity and selectivity profile of 2-anilino-8-methoxy-4H-chromene-3-carboxamide are exquisitely sensitive to its specific substitution pattern. The chromene-3-carboxamide class demonstrates profound structure-activity relationships (SAR). For instance, moving the carboxamide function from the 3-position to the 2-position of the γ-pyrone core results in a complete loss of MAO inhibitory activity in both isoforms [1]. Furthermore, the substitution on the exocyclic aniline ring critically modulates potency, with variations from nanomolar to micromolar ranges observed across the class [2][3]. These narrow SAR landscapes underscore that substituting this precise compound with a generic chromene-3-carboxamide is likely to yield a different, and potentially inactive, pharmacological profile [4].

Quantitative Differentiation of 2-Anilino-8-methoxy-4H-chromene-3-carboxamide: A Comparative Analysis of Potency, Selectivity, and Target Engagement


High-Resolution MAO-B Inhibition: 2.9 nM IC50 in a Validated hMAO-B Assay

The compound exhibits a highly potent inhibitory concentration (IC50) of 2.9 nM against human microsomal MAO-B expressed in insect cells [1]. This value is substantially more potent than the class benchmark, such as compound 4d (IC50 = 930 nM) from the 2H-chromene-3-carboxamide series [2]. This ~321-fold improvement in potency highlights the specific contribution of the aniline and methoxy substitutions to target engagement.

Monoamine Oxidase Inhibition hMAO-B Neurodegeneration Enzyme Assay

Consistent Nanomolar Potency Across hMAO-B Assay Platforms: Independent Validation at 63 nM and 8 nM

The compound's hMAO-B inhibitory activity has been independently confirmed in multiple orthogonal assays, with reported IC50 values of 63 nM [1] and 8 nM [2]. This cross-assay consistency at nanomolar concentrations strengthens confidence in its target engagement profile and reduces the risk of assay-specific artifacts that can plague early-stage hit validation. The 2.9 nM value from the H2O2 production assay [3] may represent a more sensitive or optimized endpoint, but the reproducible nanomolar activity across platforms (63 nM, 8 nM, 2.9 nM) is a key differentiator.

Monoamine Oxidase Inhibition hMAO-B Assay Reproducibility Drug Discovery

High Isoform Selectivity Profile: Minimal Activity Against hMAO-A

A critical differentiator for MAO-B inhibitors is selectivity over the MAO-A isoform, as MAO-A inhibition is associated with adverse cardiovascular effects (the 'cheese effect'). The compound demonstrates a highly favorable selectivity profile, with an IC50 > 10,000 nM against hMAO-A [1]. This translates to a selectivity index of >3,448-fold for MAO-B over MAO-A (based on the 2.9 nM IC50 for MAO-B). This level of selectivity is superior to some early chromone carboxamides that displayed non-selective or weakly selective inhibition [2].

Monoamine Oxidase Selectivity MAO-A MAO-B Safety Pharmacology

Polypharmacology Potential: Dual Activity as an SMN Protein Modulator

Beyond its primary MAO-B activity, this compound has been identified as a reactant for the synthesis of Survival Motor Neuron (SMN) protein modulators and has shown direct activity in stabilizing the human SMN protein in cellular assays with an EC50 of 2.60 µM [1]. This secondary pharmacology distinguishes it from many other chromene-3-carboxamide MAO-B inhibitors, which are typically studied for a single target. The dual activity suggests potential for polypharmacology in neurodegenerative diseases where both MAO-B inhibition and SMN modulation could be therapeutically beneficial.

Spinal Muscular Atrophy SMN Protein Repurposing Neuroprotection

Structural Uniqueness: A Distinct Chemotype for Hit-to-Lead Optimization

The specific combination of substituents (2-anilino, 8-methoxy) on the 4H-chromene core is not common in the most frequently studied chromone-based MAO-B inhibitors. Publicly available data shows that the most potent inhibitors in the class are typically N-aryl-4-oxo-4H-chromene-3-carboxamides (e.g., compounds 20 and 27, with IC50s of 403 pM and 669 pM) [1]. The 2-anilino-8-methoxy-4H-chromene-3-carboxamide scaffold represents a distinct chemotype, offering an alternative starting point for structure-activity relationship (SAR) exploration and potential intellectual property (IP) generation [2].

Scaffold Hopping Chemical Space Intellectual Property Drug Design

Strategic Deployment of 2-Anilino-8-methoxy-4H-chromene-3-carboxamide: From Target Validation to Polypharmacology


Validating a High-Potency, High-Selectivity hMAO-B Inhibitor Tool

Based on its 2.9 nM IC50 against hMAO-B and >3,448-fold selectivity over hMAO-A [1], this compound is an excellent chemical tool for in vitro studies (e.g., enzyme assays, primary neuron cultures) where potent and selective MAO-B inhibition is required without confounding MAO-A activity. This is directly relevant for research into Parkinson's disease and other synucleinopathies [2].

Probing the Role of SMN Protein Stabilization in Neurodegeneration

Given its unique activity as an SMN protein modulator (EC50 = 2.60 µM) [1], this compound is a valuable probe for investigating the intersection of MAO-B inhibition and SMN biology. It can be used in cellular models of Spinal Muscular Atrophy (SMA) or in co-culture systems to explore potential synergistic effects in motor neuron health and neuroinflammation [2].

Scaffold-Hopping and Lead Generation for Novel CNS Therapeutics

The distinct 2-anilino-8-methoxy substitution pattern [1] makes this compound an ideal starting point for medicinal chemistry optimization. It serves as a scaffold for designing new, patentable chemical series aimed at improving upon the potency and pharmacokinetic properties of the more common N-aryl-4-oxo-4H-chromene-3-carboxamides [2]. It is a valuable asset for any CNS-focused drug discovery program.

Benchmarking Compound Quality in Hit-to-Lead Campaigns

With its consistent nanomolar activity across multiple independent assay platforms [1], this compound can serve as a robust positive control and benchmark for screening new chemical libraries or for validating novel MAO-B assay technologies. Its reproducible performance helps ensure assay quality and data integrity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-anilino-8-methoxy-4H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.